molecular formula C16H13N7OS2 B285433 N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

Cat. No. B285433
M. Wt: 383.5 g/mol
InChI Key: LUCCTTWXRRCVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide. One direction is to further investigate its potential as a fluorescent probe for the detection of reactive oxygen species. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves the reaction of 2-amino-1,3-benzothiazole with 4-methylphenylhydrazine to form 2-(4-methylphenyl)-1,3-benzothiazol-6-amine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with chloroacetyl chloride to form N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.

properties

Molecular Formula

C16H13N7OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C16H13N7OS2/c1-10-5-7-11(8-6-10)23-16(18-21-22-23)25-9-14(24)17-12-3-2-4-13-15(12)20-26-19-13/h2-8H,9H2,1H3,(H,17,24)

InChI Key

LUCCTTWXRRCVSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC4=NSN=C43

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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